N-(3,4-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
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Description
N-(3,4-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H13Cl2N3O3 and its molecular weight is 342.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Compounds with azetidinone structures have been synthesized and evaluated for their potential as antidepressant and nootropic agents. For instance, the synthesis of 2-azetidinones involved novel methods of stirring and sonication. Compounds synthesized exhibited dose-dependent antidepressant and nootropic activities, highlighting the potential CNS activity of the 2-azetidinone skeleton for therapeutic use (Thomas et al., 2016).
Antitubercular and Antibacterial Activities
- A series of carboxamide derivatives has been synthesized and screened for antitubercular and antibacterial activities. Some derivatives showed potent activity against tuberculosis and other bacterial infections, surpassing reference drugs in efficacy. These findings suggest a promising avenue for developing new antimicrobial agents (Bodige et al., 2020).
Antimicrobial and Antioxidant Activities
- Novel heterocyclic compounds containing the azetidinone structure have been synthesized and applied to polyester fabrics, displaying significant antimicrobial and antioxidant activities. These compounds' efficacies suggest potential applications in creating sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).
Pharmaceutical Importance
- Azetidinone derivatives of phenothiazine have been synthesized, indicating their pharmaceutical significance. These compounds, tested for antibacterial, antifungal, and antitubercular activities, displayed acceptable activities, suggesting their potential in designing antibacterial and antituberculosis compounds (Sharma et al., 2012).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3/c15-10-2-1-8(5-11(10)16)17-14(22)18-6-9(7-18)19-12(20)3-4-13(19)21/h1-2,5,9H,3-4,6-7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWRDBPYGMZPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.